molecular formula C12H14O2 B14358482 (S)-2-Benzylpent-4-enoic acid CAS No. 93780-03-1

(S)-2-Benzylpent-4-enoic acid

Cat. No.: B14358482
CAS No.: 93780-03-1
M. Wt: 190.24 g/mol
InChI Key: VDJGCNARLOCVIY-NSHDSACASA-N
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Description

(S)-2-Benzylpent-4-enoic acid is an organic compound that features a benzyl group attached to a pentenoic acid backbone This compound is of interest due to its unique structure, which combines an aromatic ring with an unsaturated carboxylic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Benzylpent-4-enoic acid can be achieved through several methods. One common approach involves the use of asymmetric synthesis to ensure the correct stereochemistry. A typical synthetic route might involve the following steps:

    Starting Material: Begin with a suitable benzyl halide and an appropriate pentenoic acid derivative.

    Asymmetric Catalysis: Use a chiral catalyst to induce the (S)-configuration during the formation of the carbon-carbon bond.

    Reaction Conditions: The reaction is typically carried out under mild conditions, with temperatures ranging from 0°C to room temperature, and in the presence of a base such as potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale asymmetric synthesis. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of recyclable chiral catalysts would also be important to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Benzylpent-4-enoic acid can undergo a variety of chemical reactions, including:

    Oxidation: The double bond in the pentenoic acid moiety can be oxidized to form epoxides or diols.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reagents such as lithium aluminum hydride.

    Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Lithium aluminum hydride (LiAlH4) for reducing the carboxylic acid to an alcohol.

    Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid.

Major Products

    Oxidation: Epoxides or diols.

    Reduction: Alcohols.

    Substitution: Nitrobenzyl derivatives or halobenzyl derivatives.

Scientific Research Applications

(S)-2-Benzylpent-4-enoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs with chiral centers.

    Industry: Used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of (S)-2-Benzylpent-4-enoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors through its carboxylic acid group and aromatic ring. The (S)-configuration is crucial for its binding affinity and specificity. In chemical reactions, the double bond and carboxylic acid group are key reactive sites that determine its reactivity and the types of products formed.

Comparison with Similar Compounds

Similar Compounds

    ®-2-Benzylpent-4-enoic acid: The enantiomer of (S)-2-Benzylpent-4-enoic acid, with different stereochemistry.

    2-Phenylbutyric acid: Similar structure but lacks the double bond in the pentenoic acid moiety.

    Cinnamic acid: Contains a similar aromatic ring and double bond but differs in the position of the carboxylic acid group.

Uniqueness

This compound is unique due to its specific (S)-configuration, which imparts distinct reactivity and potential biological activity. The combination of an aromatic ring with an unsaturated carboxylic acid makes it a versatile compound in both synthetic and biological applications.

Properties

CAS No.

93780-03-1

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

(2S)-2-benzylpent-4-enoic acid

InChI

InChI=1S/C12H14O2/c1-2-6-11(12(13)14)9-10-7-4-3-5-8-10/h2-5,7-8,11H,1,6,9H2,(H,13,14)/t11-/m0/s1

InChI Key

VDJGCNARLOCVIY-NSHDSACASA-N

Isomeric SMILES

C=CC[C@@H](CC1=CC=CC=C1)C(=O)O

Canonical SMILES

C=CCC(CC1=CC=CC=C1)C(=O)O

Origin of Product

United States

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